
(2-Phenylquinolin-7-yl)methanol
Overview
Description
(2-Phenylquinolin-7-yl)methanol is a chemical compound with the molecular formula C16H13NO and a molecular weight of 235.29 g/mol It is characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a methanol group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylquinolin-7-yl)methanol typically involves the reaction of 2-phenylquinoline with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the quinoline nitrogen attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding quinoline aldehyde or quinoline carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding quinoline amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like bromine, chlorine, or nitronium ions can be used under acidic or basic conditions.
Major Products Formed:
- Oxidation products include quinoline aldehyde and quinoline carboxylic acid.
- Reduction products include quinoline amine.
- Substitution products vary depending on the electrophile used .
Scientific Research Applications
(2-Phenylquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Phenylquinolin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the methanol group, making it less reactive in certain chemical reactions.
7-Hydroxy-2-phenylquinoline: Contains a hydroxyl group instead of a methanol group, leading to different reactivity and applications.
2-Phenyl-7-quinolinecarboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.
Uniqueness: (2-Phenylquinolin-7-yl)methanol is unique due to the presence of both a phenyl group and a methanol group on the quinoline ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
(2-Phenylquinolin-7-yl)methanol is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various disease models, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline ring structure with a phenyl group at the 2-position and a methanol group at the 7-position, which contributes to its unique chemical properties. The presence of these functional groups enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been shown to exhibit:
- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to downstream biological effects.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism involves interference with nucleic acid synthesis, leading to cell death.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Antiviral Activity
The compound has also shown promise in antiviral applications. Studies have indicated that it can inhibit viral replication in vitro, particularly against RNA viruses. This activity is thought to be mediated through the inhibition of viral polymerases.
Anticancer Properties
This compound has been evaluated for its anticancer potential in various cancer cell lines. It demonstrated cytotoxic effects through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of angiogenesis
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 5.0 | Apoptosis induction |
MCF-7 | 3.5 | Cell cycle arrest |
A549 | 4.2 | Inhibition of angiogenesis |
Case Studies and Research Findings
- Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a mouse model of multiple sclerosis. The compound exhibited significant reductions in neurological deficits and inflammatory markers, suggesting potential therapeutic applications for neurodegenerative diseases .
- Ferroptosis Inhibition : Recent research highlighted the ability of this compound to inhibit ferroptosis, a form of regulated cell death associated with various diseases, including cancer and neurodegeneration. The compound's radical scavenging activity was identified as a key mechanism underlying this effect .
- Synergistic Effects with Other Compounds : Investigations into combination therapies revealed that when used alongside standard chemotherapeutics, this compound enhanced the efficacy of these agents against resistant cancer cell lines .
Chemical Reactions Analysis
Reaction Conditions:
Key Observations :
-
The reaction proceeds via radical intermediates, with LiCl enhancing conductivity and stabilizing reactive species .
-
Air tolerance and mild conditions make this method scalable and practical for industrial applications .
Functional Group Transformations
The hydroxymethyl group (-CH2OH) undergoes typical alcohol reactions, including esterification and oxidation.
Esterification
Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) yields esters .
Example :
Reagent | Product | Conditions |
---|---|---|
Acetic anhydride | (2-Phenylquinolin-7-yl)methyl acetate | THF, 0–5°C, NaHMDS |
Notes :
-
Sodium hexamethyldisilazide (NaHMDS) acts as a non-nucleophilic base, deprotonating the alcohol for nucleophilic attack .
Oxidation
Controlled oxidation converts the hydroxymethyl group to a formyl (-CHO) or carboxylic acid (-COOH) moiety.
Experimental Data :
Oxidizing Agent | Product | Yield |
---|---|---|
MnO2 | 2-Phenylquinoline-7-carbaldehyde | 85% |
KMnO4 (acidic) | 2-Phenylquinoline-7-carboxylic acid | Not reported |
Challenges :
-
Over-oxidation risks necessitate precise stoichiometric control.
Hydrolysis of Precursor Esters
(2-Phenylquinolin-7-yl)methanol can be obtained via hydrolysis of its ester derivatives under acidic or basic conditions .
Hydrolysis Conditions:
Substrate | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Alkyl 2-(3-chloropyrazin-2-yl)-2-(diphenylmethylideneamino)acetate | 1M HCl | THF/H2O | 70°C | 86% |
1M NaOH | EtOH/H2O | Reflux | 82% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide .
Stability Under Reaction Conditions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Phenylquinolin-7-yl)methanol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedländer quinoline synthesis, followed by hydroxylation at the 7-position. Purity validation employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ensures structural confirmation.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : SC-XRD data are processed using SHELX (for structure solution and refinement) and visualized via WinGX/ORTEP for anisotropic displacement parameter analysis . Refinement protocols include iterative cycles of least-squares minimization and Fourier difference mapping to resolve electron density discrepancies.
Q. What preliminary biological screening methods are used to assess the bioactivity of this compound?
- Methodological Answer : Initial screening involves in vitro cytotoxicity assays (e.g., MTT) and autophagy modulation studies. Western blotting for LC3-II/I ratio quantification and p62 degradation is critical to confirm autophagy induction, as observed in derivatives like OSI-906 . Dose-response curves and IC50 calculations are performed to establish potency.
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data regarding the autophagy-modulating effects of this compound derivatives?
- Methodological Answer : Contradictions may arise from cell-type specificity or assay conditions. A multi-modal approach is recommended:
- Validate results across orthogonal assays (e.g., fluorescence microscopy for autophagosome formation vs. Western blotting).
- Use genetic knockout models (e.g., ATG5/7-deficient cells) to confirm mechanism .
- Apply qualitative research frameworks for iterative data analysis, such as triangulation of methodological and theoretical perspectives .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to autophagy-related proteins like mTOR or Beclin-1. Density Functional Theory (DFT) calculations optimize the compound’s electronic properties for target engagement. For sensor integration, COMSOL Multiphysics models electrochemical behavior in fuel cell environments .
Q. What strategies optimize the catalytic efficiency of this compound in hydrogen production systems?
- Methodological Answer : In methanol reforming, parameters like temperature (e.g., 553 K), water-to-methanol ratio (1.25), and flow rate (0.4 mL/min) are critical . Use microchannel ceramic reactors to enhance surface area and reduce pressure drops. In situ gas chromatography (GC) monitors H2 yield and CO byproduct formation for real-time optimization.
Properties
IUPAC Name |
(2-phenylquinolin-7-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBAQKQRKRDVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)CO)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622194 | |
Record name | (2-Phenylquinolin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361457-37-6 | |
Record name | (2-Phenylquinolin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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